molecular formula C10H11F4NO B13341115 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol

Katalognummer: B13341115
Molekulargewicht: 237.19 g/mol
InChI-Schlüssel: UCTSEMOBCKTCGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 5-fluoro-2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-1,1,1-trifluoropropan-2-ol: This compound shares the trifluoromethyl group but differs in the amino group and overall structure.

    1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol: Similar in having a trifluoromethyl group but with a different aromatic substitution.

Uniqueness

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H11F4NO

Molekulargewicht

237.19 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(5-fluoro-2-methylanilino)propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-6-2-3-7(11)4-8(6)15-5-9(16)10(12,13)14/h2-4,9,15-16H,5H2,1H3

InChI-Schlüssel

UCTSEMOBCKTCGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)NCC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.